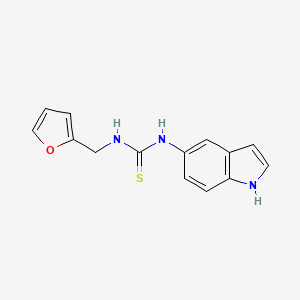

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c19-14(16-9-12-2-1-7-18-12)17-11-3-4-13-10(8-11)5-6-15-13/h1-8,15H,9H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQNQHIDUAHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea typically involves the reaction of furan-2-ylmethylamine with 1H-indol-5-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The furan and indole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the furan and indole rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring and an indole moiety. The synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea typically involves multi-step organic reactions, often utilizing reagents such as strong bases or acids, and solvents like dimethylformamide (DMF) or ethanol. Key steps in the synthesis include:

- Formation of the Thiourea Linkage : This is achieved through the reaction of isothiocyanates with amines.

- Incorporation of Furan and Indole Moieties : The furan and indole components are introduced during the reaction sequence to yield the final product.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea have been investigated in various studies, highlighting its potential in therapeutic applications:

- Anticancer Properties : Thiourea derivatives are known for their ability to inhibit cancer cell proliferation. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, suggesting effective anti-cancer activity .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Mechanistic studies are needed to elucidate the pathways involved.

- Antimicrobial Activity : Preliminary tests suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have documented the applications of thiourea derivatives similar to 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea:

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The furan and indole moieties can also participate in π-π interactions or hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Observations :

- Yield : 5f ’s low yield (21%) contrasts with higher yields for 5b (68%) and 5g (64%), likely due to steric hindrance or reactivity challenges in incorporating the furan group .

- Melting Points : 5f ’s lower melting point (152–154°C) vs. 5b (221–223°C) or 5g (220–222°C) suggests weaker crystal packing, possibly due to the furan ring’s planar geometry disrupting intermolecular interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5g ) or basic heterocycles (e.g., morpholine in 5c ) may enhance solubility or target binding compared to 5f ’s neutral furan .

MAO-B Inhibition ():

However, structural analogs like 5c and 5e demonstrated competitive MAO-B inhibition, attributed to their morpholine and piperidine groups, which may interact with the enzyme’s hydrophobic active site . The furan group in 5f could modulate activity via π-π stacking or hydrogen bonding, though its impact remains speculative without direct assay results.

Antimicrobial Activity ():

Furan-2-ylmethyl thioureas were prioritized in earlier studies due to high antimicrobial activity . The indole moiety in 5f may synergize with the furan group to enhance membrane penetration or disrupt microbial enzymes.

Structural and Crystallographic Insights

- Crystallography: X-ray studies of 8b (1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) revealed a monoclinic crystal system with non-centrosymmetric space group $P2_1$, contrasting with centrosymmetric analogs like 8a (tetrazole derivative) . This asymmetry in 5f-like structures could influence solubility, stability, and intermolecular interactions.

- Comparison with Urea Derivatives : Urea analogs (e.g., 4j–4n ) generally exhibited higher melting points (e.g., 4j : 247.8–248.8°C) due to stronger hydrogen bonding, highlighting the thiourea group’s reduced polarity in 5f .

Biological Activity

1-(Furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea group linked to both a furan and an indole moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of furan-2-ylmethylamine with 1H-indol-5-yl isothiocyanate, conducted under reflux in organic solvents like dichloromethane or ethanol.

Antimicrobial Activity

Research indicates that 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values were reported to range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also shown promising anticancer activity across various cancer cell lines. Studies have reported IC50 values ranging from 3 to 20 µM, indicating its potential in inhibiting cancer cell proliferation. Notably, it appears to target pathways involved in angiogenesis and cancer cell signaling .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic | 7 |

| Prostate | 10 |

| Breast | 14 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiourea group may form hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules. Additionally, the furan and indole moieties can engage in π-π interactions or hydrophobic interactions, further modulating the compound’s biological effects.

Study on Antimicrobial Efficacy

In a recent study, derivatives of thiourea were synthesized and evaluated for their antimicrobial properties against clinical strains of bacteria. The study highlighted that the compound demonstrated effective inhibition against S. epidermidis, with a concentration of just 4 µg/mL being sufficient for significant growth inhibition .

Study on Anticancer Potential

Another investigation focused on the anticancer properties of thiourea derivatives showed that compounds similar to 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea exhibited cytotoxic effects on human leukemia cell lines, with IC50 values as low as 1.50 µM . The study concluded that these compounds could serve as potential leads for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-5-yl)thiourea to improve yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

- Temperature : Reactions often proceed under reflux (e.g., 80–100°C) or at room temperature, depending on substrate reactivity .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .

- Catalysts : Use of bases like triethylamine or K₂CO₃ improves thiourea formation .

Q. What analytical techniques are most effective for characterizing the molecular structure of this thiourea derivative?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., indole NH at δ 10–12 ppm, thiourea C=S at ~180 ppm) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding interaction motifs .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₈H₁₆N₃OS, MW 334.4 g/mol) .

Q. What are the key challenges in maintaining the stability of this compound during storage and handling?

- Methodological Answer :

- Oxidation Sensitivity : Store under inert gas (N₂/Ar) to prevent thiourea oxidation to urea derivatives .

- pH Stability : Degrades under strongly acidic/basic conditions; neutral buffers (pH 6–8) are recommended .

- Light Sensitivity : Amber vials mitigate photodegradation of the indole and furan moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for anticancer activity?

- Methodological Answer :

- Substituent Variation : Introduce halogens (Cl, F) at indole C5 or furan C2 to enhance lipophilicity and target binding .

- Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2, MCF-7) via MTT assays, comparing IC₅₀ values .

- Computational SAR : Use QSAR models to correlate electronic (HOMO/LUMO) and steric parameters with activity .

Q. What experimental strategies can resolve contradictions in reported biological activities of thiourea derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Off-Target Profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify non-specific effects .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What in silico methods are suitable for predicting the target interactions of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts binding modes with targets like tyrosine kinases (e.g., EGFR, VEGFR) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen-bond acceptors near thiourea S) .

Q. How can researchers evaluate the compound's selectivity towards cancer cells versus normal cells?

- Methodological Answer :

- Comparative Cytotoxicity : Test on paired cell lines (e.g., MCF-7 vs. MCF-10A) using flow cytometry for apoptosis/necrosis .

- Therapeutic Index (TI) : Calculate TI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for TI > 10 .

- Pathway Analysis : RNA-seq or proteomics identifies cancer-specific pathways (e.g., PI3K/AKT) affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.